Pyrimidine-5-carbonyl chloride

Vue d'ensemble

Description

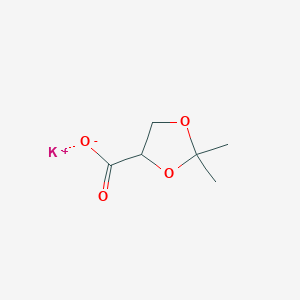

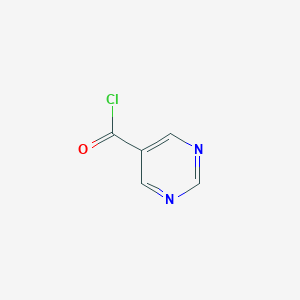

Pyrimidine-5-carbonyl chloride is an organic compound with the chemical formula C5H2ClNO . It appears as a colorless to slightly yellow solid .

Synthesis Analysis

The synthesis of Pyrimidine-5-carbonyl chloride can be achieved through a simple method using a mixture of substituted acetoaetanilide, aldehyde, and other components . Another method involves the use of pyrimidine-5-carboxylic acid in SOCl2, stirred at 110 °C for 1 hour .

Molecular Structure Analysis

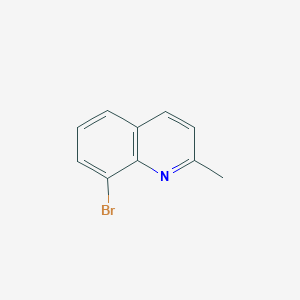

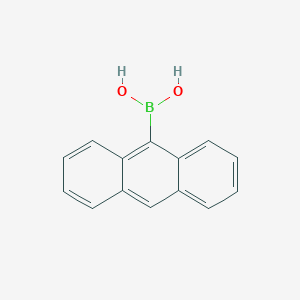

The molecular structure of Pyrimidine-5-carbonyl chloride consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI representation of the molecule is InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H .

Chemical Reactions Analysis

Pyrimidine compounds, including Pyrimidine-5-carbonyl chloride, have been found to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are involved in various chemical reactions, and their synthesis often involves different types of cycloadditions .

Applications De Recherche Scientifique

Synthesis of Anti-inflammatory Agents

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. Pyrimidine-5-carbonyl chloride can serve as a precursor in synthesizing novel pyrimidine analogs that exhibit potent anti-inflammatory effects. These compounds work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha .

Development of Antimicrobial Compounds

The pyrimidine moiety is a common feature in many antimicrobial agents. Research indicates that pyrimidine-5-carbonyl chloride can be used to create compounds with significant antibacterial, antiviral, and antifungal activities. This makes it a valuable compound in the development of new drugs to combat various microbial infections .

Anticancer Research

Pyrimidine derivatives are known to play a role in anticancer research. Pyrimidine-5-carbonyl chloride can be utilized to synthesize compounds that may act as inhibitors for certain pathways involved in cancer cell proliferation. The structural diversity of pyrimidine allows for the creation of numerous analogs with potential therapeutic applications in oncology .

Antiviral Drug Synthesis

The structural framework of pyrimidine-5-carbonyl chloride makes it suitable for the synthesis of antiviral drugs. These drugs can interfere with viral replication processes, offering a means to treat diseases caused by viruses. The compound’s ability to be modified allows for the optimization of antiviral activity against a range of viral pathogens .

Neuropharmacological Applications

Pyrimidine derivatives have shown promise in neuropharmacology, particularly in the synthesis of compounds with anticonvulsant, analgesic, and antidepressant properties. Pyrimidine-5-carbonyl chloride can be a key intermediate in creating these neuroactive drugs, contributing to treatments for various neurological disorders .

Agricultural Chemical Research

In the agricultural sector, pyrimidine-5-carbonyl chloride can be used to develop herbicides and pesticides. Its derivatives can affect the growth of unwanted plants and pests, providing a chemical basis for controlling agricultural infestations and diseases .

Mécanisme D'action

Target of Action

Pyrimidine-5-carbonyl chloride, like other pyrimidine derivatives, is known to interact with several targets in the body. The primary targets of pyrimidine derivatives are often enzymes involved in cellular processes. For instance, pyrimidine derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle . Additionally, pyrimidine derivatives have been reported to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) , both of which play crucial roles in inflammation and cancer progression .

Mode of Action

For instance, they can suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of Prostaglandin E2 (PGE2), a key mediator of inflammation .

Biochemical Pathways

Pyrimidine-5-carbonyl chloride, like other pyrimidine derivatives, is likely to affect several biochemical pathways. Pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .

Pharmacokinetics

Pyrimidine analogues are generally considered prodrugs and need to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .

Result of Action

The result of the action of Pyrimidine-5-carbonyl chloride is likely to depend on its specific targets and mode of action. Generally, the inhibition of target enzymes by pyrimidine derivatives can lead to a variety of cellular effects. For instance, the inhibition of CDK2 can disrupt the cell cycle, potentially leading to the death of cancer cells . Similarly, the dual inhibition of EGFR and COX-2 can have anti-inflammatory and anti-cancer effects .

Orientations Futures

Pyrimidines, including Pyrimidine-5-carbonyl chloride, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research directions may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

pyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKXXURQUMEXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578777 | |

| Record name | Pyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-5-carbonyl chloride | |

CAS RN |

40929-48-4 | |

| Record name | Pyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)